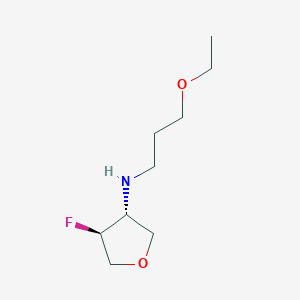
4-(3,4-Dimethoxypyrrolidin-1-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethoxypyrrolidin-1-yl)-4-oxobutanoic acid, also known as 4-DOB, is a synthetic chemical compound that has been used in scientific research and laboratory experiments. It is a derivative of the pyrrolidinone class of compounds, and it is structurally related to other compounds such as gamma-butyrolactone (GBL) and 1,4-butanediol (BD). 4-DOB is a colorless, odorless, and water-soluble compound with a melting point of 105-107°C.
Aplicaciones Científicas De Investigación
Forensic Toxicology
4-(3,4-Dimethoxypyrrolidin-1-yl)-4-oxobutanoic acid: is structurally related to synthetic cathinones, which are significant in the field of forensic toxicology. These substances, including similar compounds like α-PHP and α-PiHP, have been a challenge due to their rapid emergence and the health risks they pose . The compound’s relevance in forensic toxicology lies in its potential use as a reference material for identifying new psychoactive substances (NPS) and developing analytical methods for their detection.
Pharmacological Research
In pharmacological research, analogs of this compound have been synthesized and evaluated for their antioxidant effects . Studies involving 4-(3,4-Dimethoxypyrrolidin-1-yl)-4-oxobutanoic acid could explore its efficacy in scavenging free radicals, which is crucial for understanding its potential therapeutic applications.
Legislative Policy Development
Research into compounds like 4-(3,4-Dimethoxypyrrolidin-1-yl)-4-oxobutanoic acid informs legislative policies by identifying the physicochemical and toxicological properties of NPS. This aids in the classification and scheduling of substances, contributing to more comprehensive drug control laws .
Public Health Analysis
The study of 4-(3,4-Dimethoxypyrrolidin-1-yl)-4-oxobutanoic acid and related NPS can provide insights into the public health impact of these substances. Understanding their adverse effects, such as cardiac, psychiatric, and neurological issues, is essential for developing prevention and treatment strategies .
Analytical Chemistry
Developing methods for the enantioseparation of chiral compounds like 4-(3,4-Dimethoxypyrrolidin-1-yl)-4-oxobutanoic acid is crucial in analytical chemistry. These methods are important for studying the enantioselectivity and determining the biological activity of each enantiomer .
Propiedades
IUPAC Name |
4-(3,4-dimethoxypyrrolidin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-15-7-5-11(6-8(7)16-2)9(12)3-4-10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGAUPFOGKJIDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-2-fluorocyclopentyl]-3-methylaniline](/img/structure/B1531520.png)

![3-Cyclopentyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1531523.png)

![1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531527.png)
![5-methyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1531528.png)
![3-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1531533.png)


![(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B1531537.png)


amine](/img/structure/B1531541.png)
